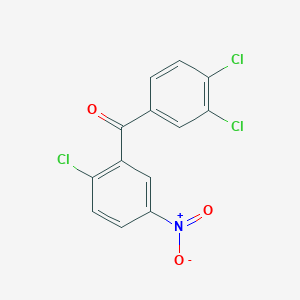![molecular formula C10H9BrCl3NO2 B5197411 methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate, commonly known as BPMC, is a synthetic chemical compound that has been widely used in scientific research. It is a carbamate insecticide that belongs to the family of N-methyl carbamates. The compound has been found to have various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the inhibition of AChE activity. The compound binds irreversibly to the active site of AChE, leading to the formation of a stable carbamylated enzyme complex. This complex prevents the normal degradation of ACh, leading to an accumulation of the neurotransmitter in the synaptic cleft. The overstimulation of cholinergic receptors can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been found to have various biochemical and physiological effects. The overstimulation of cholinergic receptors can lead to symptoms such as tremors, convulsions, and respiratory failure. The compound has also been found to have effects on the immune system, with studies showing that it can suppress the immune response. Additionally, BPMC has been found to have effects on the cardiovascular system, with studies showing that it can cause vasodilation and hypotension.
实验室实验的优点和局限性
One advantage of using methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate in lab experiments is its high potency as an inhibitor of AChE activity. This allows for the efficient and effective inhibition of the enzyme in various experimental setups. Additionally, BPMC has a well-established synthesis method, making it readily available for use in scientific research.
One limitation of using BPMC in lab experiments is its toxicity. The compound has been found to have a high acute toxicity in animals, making it potentially dangerous to handle. Additionally, the irreversible inhibition of AChE activity can lead to long-lasting effects, making it difficult to control the duration of the inhibition.
未来方向
For the use of BPMC in scientific research include the development of new AChE inhibitors, investigation of its effects on the immune and cardiovascular systems, and its use as a tool for studying the cholinergic system.
合成方法
The synthesis of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the reaction between 4-bromophenylisocyanate and 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents. This synthesis method has been well established and is widely used in the production of BPMC for scientific research purposes.
科学研究应用
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been extensively used in scientific research as an inhibitor of acetylcholinesterase (AChE) activity. AChE is an enzyme that is responsible for the degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. BPMC has been found to inhibit the activity of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This overstimulation can lead to various physiological and biochemical effects.
属性
IUPAC Name |
methyl N-[1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3NO2/c1-17-9(16)15-8(10(12,13)14)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNFMSHKFSJQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)
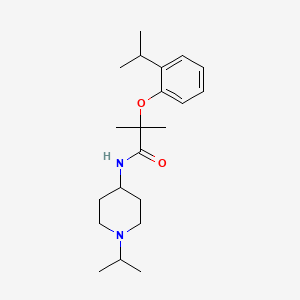
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![2,2'-methylenebis(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5197378.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)
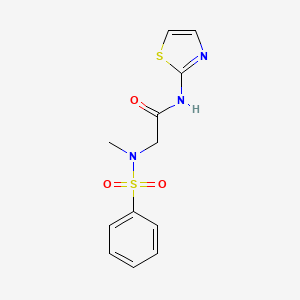
![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)
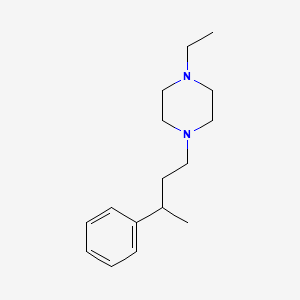
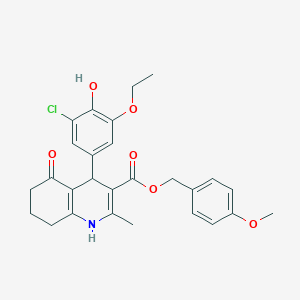
![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)
